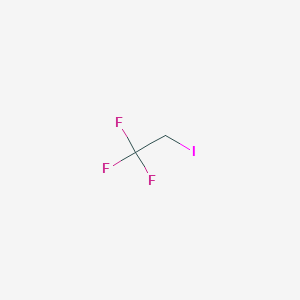

1,1,1-Trifluoro-2-iodoethane

Description

Significance of Organofluorine Compounds in Modern Chemical Synthesis

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research and industry. numberanalytics.comworktribe.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart significant changes to the physical, chemical, and biological properties of organic molecules. numberanalytics.comchinesechemsoc.orgwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

The introduction of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. numberanalytics.comresearchgate.net These benefits arise because the C-F bond is one of the strongest single covalent bonds in organic chemistry, making it resistant to metabolic cleavage. chinesechemsoc.orgwikipedia.org This increased stability can prolong the active life of a drug in the body. researchgate.net Well-known pharmaceuticals like the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex) are examples of the successful application of organofluorine chemistry. numberanalytics.com

Beyond medicine, organofluorine compounds are integral to materials science. numberanalytics.com Fluoropolymers, such as polytetrafluoroethylene (PTFE), are renowned for their exceptional chemical resistance and thermal stability. numberanalytics.comworktribe.com Additionally, fluorinated surfactants are utilized in a variety of industrial applications. numberanalytics.com The synthesis of these valuable compounds relies on the development of effective fluorinating and fluoroalkylating reagents and methods. chinesechemsoc.orgnumberanalytics.com

Contextualizing Organoiodine Compounds in Advanced Organic Transformations

Organoiodine compounds, particularly those where iodine is in a hypervalent state (possessing more than the usual eight valence electrons), have become indispensable tools in modern organic synthesis. asna.com.sanih.govmanac-inc.co.jp These reagents are often non-toxic, environmentally benign, and readily available, making them attractive alternatives to heavy-metal-based reagents. nih.govnih.gov

Hypervalent iodine compounds, such as λ³- and λ⁵-iodanes, are versatile reagents capable of mediating a wide range of chemical transformations under mild conditions. nih.govresearchgate.net Their applications include the oxidation of functional groups, halogenations, and the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For instance, diaryliodonium salts are effective arylating agents in transition-metal-catalyzed cross-coupling reactions, exhibiting higher reactivity than corresponding aryl halides. nih.gov

The utility of organoiodine compounds extends to their role in facilitating complex reaction cascades. Tandem reactions have been designed where the iodo-containing group is not just a leaving group but is incorporated into the final product, improving the atom economy of the transformation. nih.govresearchgate.net These compounds are crucial in oxidative cross-coupling reactions, which allow for the direct formation of biaryl structures without the need for pre-functionalized starting materials, a significant advancement in synthetic efficiency. bohrium.comjst.go.jp The unique reactivity of the carbon-iodine bond, which is weaker than other carbon-halogen bonds, makes organoiodine compounds highly effective in both radical and ionic pathways. rsc.org

Overview of 1,1,1-Trifluoro-2-iodoethane as a Key Fluorinated Building Block

This compound (CF₃CH₂I) is a halogenated hydrocarbon that serves as a vital intermediate and building block in organic synthesis. nbinno.comchemimpex.com It uniquely combines the features of both organofluorine and organoiodine chemistry, possessing a stable trifluoromethyl group and a reactive iodo group. chemimpex.com This structure makes it an excellent reagent for introducing the 2,2,2-trifluoroethyl group (-CH₂CF₃) into organic molecules, a motif of growing importance in pharmaceutical and agrochemical design. nbinno.comcas.cn

The compound is a colorless liquid at room temperature and is utilized in a variety of chemical reactions. nbinno.comchemicalbook.com Its primary application is in cross-coupling reactions, where it reacts with partners like aryl and heteroaryl boronic acids to form new carbon-carbon bonds. nbinno.com It is also employed in radical reactions and nucleophilic substitution processes. chemimpex.com For example, under visible-light photoredox catalysis, this compound can undergo addition reactions with alkenes and alkynes, allowing for the simultaneous introduction of a trifluoroethyl group and an iodine atom. nbinno.comresearchgate.net This method has been used to synthesize β-trifluoromethyl ketones, which are otherwise challenging to prepare. researchgate.netthieme-connect.com

The synthesis of this compound itself is typically achieved through the reaction of 1,1,1-trifluoroethane (B1214931) with iodine, often in the presence of a catalyst. nbinno.com Its role as a versatile reagent has been demonstrated in the synthesis of various complex molecules, including precursors for potential anti-tuberculosis drugs. nbinno.com The strategic placement of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbon-iodine bond.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂H₂F₃I | nbinno.comchemicalbook.comchembk.comnih.gov |

| Molecular Weight | 209.94 g/mol | nbinno.comchemicalbook.comnih.gov |

| Appearance | Colorless to light red liquid | nbinno.comchemicalbook.com |

| Boiling Point | 53–55 °C | chemicalbook.com |

| Density | 2.13 g/cm³ at 25 °C | chemicalbook.comchembk.com |

| Refractive Index (n20/D) | 1.401 | chembk.comchemicalbook.com |

| CAS Number | 353-83-3 | nbinno.comchembk.com |

Structure

2D Structure

Propriétés

IUPAC Name |

1,1,1-trifluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOUFQLNMRAACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188810 | |

| Record name | 1,1,1-Trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-83-3 | |

| Record name | 1,1,1-Trifluoro-2-iodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-iodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoroiodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-2-IODOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA0J38WE9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1,1 Trifluoro 2 Iodoethane

Halogen Exchange Reactions for 1,1,1-Trifluoro-2-iodoethane Synthesis

Halogen exchange, a cornerstone of organohalogen chemistry, represents a primary route for the synthesis of this compound. This method typically involves the substitution of a leaving group in a 2,2,2-trifluoroethyl precursor with an iodide ion.

Nucleophilic Substitution Approaches Utilizing Potassium Iodide

The synthesis of this compound can be accomplished via a nucleophilic substitution reaction. However, the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly deactivates the adjacent carbon atom towards a classical Sₙ2 attack. Consequently, the direct conversion of precursors like 2,2,2-trifluoroethyl chloride or bromide to the corresponding iodide using potassium iodide (a Finkelstein-type reaction) is challenging. acs.org

To overcome this low reactivity, a more effective strategy involves using a precursor with a superior leaving group, such as a tosylate (p-toluenesulfonate). Alkyl tosylates are considered "harder" electrophiles compared to the corresponding halides, which renders them more susceptible to nucleophilic substitution and less prone to competing side reactions. nbinno.com The reaction proceeds by displacing the tosylate group from a 2,2,2-trifluoroethyl tosylate substrate with iodide ions, typically from a source like potassium iodide. nbinno.com Investigations into related [¹⁸F]trifluoroethylation reactions highlight the efficiency of using a tosylate precursor over a halide, as the latter can lead to undesired side reactions where the fluorine atoms are attacked instead of the carbon-bearing the leaving group. nbinno.com

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the nucleophilic substitution to form this compound is highly dependent on the reaction conditions, particularly the choice of solvent. For Sₙ2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation (e.g., K⁺ from KI) while leaving the nucleophile (I⁻) relatively free and highly reactive.

The rate of substitution is influenced by solvent polarity and the ability of the solvent to facilitate the dissolution of the iodide salt. nih.gov Glycol diethers (glymes) are effective solvents for such transformations. smolecule.com Other common polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are also widely used in Finkelstein and related nucleophilic substitution reactions to enhance reaction rates. acs.org The optimization involves balancing substrate solubility, reagent reactivity, and suppression of potential elimination side reactions.

Table 1: General Solvent Effects on Sₙ2 Halogen Exchange Reactions

| Solvent Type | Examples | Effect on Reaction Rate | Rationale |

| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile, Glymes | High | Solvates the cation, leaving the nucleophile "naked" and more reactive. acs.orgsmolecule.com |

| Polar Protic | Water, Methanol, Ethanol | Low | Solvates both the cation and the nucleophile, creating a solvent shell around the nucleophile that hinders its attack on the electrophile. |

| Nonpolar | Hexane, Toluene, Benzene (B151609) | Very Low | Poor solubility for ionic reagents like potassium iodide. |

Direct Halogenation Routes to this compound

Direct iodination provides an alternative and straightforward pathway to this compound, starting from the readily available industrial material 1,1,1-trifluoroethane (B1214931) (HFC-143a). nih.govresearchgate.net This method involves the direct reaction of the hydrocarbon with iodine.

Catalytic Strategies for Direct Iodination

The direct iodination of the C-H bond in 1,1,1-trifluoroethane typically requires the presence of a catalyst to proceed at a practical rate. nih.govresearchgate.net The reaction is often conducted at room temperature and can yield the desired product with high purity. nih.gov While specific catalysts for this exact transformation are proprietary or detailed in patent literature, analogous direct iodination processes offer insight into effective catalytic systems. For instance, the synthesis of trifluoromethyl iodide (CF₃I) has been achieved by direct iodination over salt-impregnated catalysts, such as copper iodide on activated carbon. researchgate.net Other catalytic systems for halogenations often employ various metal salts on supports like alumina (B75360) or zirconia. mendelchemicals.com Furthermore, visible-light-induced photoredox catalysis represents a modern approach for activating C-H bonds towards radical halogenation, a strategy that has been applied in various contexts involving fluorinated molecules. rawdatalibrary.net

Reductive Coupling Reactions in this compound Preparation

While the literature extensively details reductive coupling reactions where this compound serves as a key reagent for introducing the trifluoroethyl group into other molecules, its preparation via this method is not commonly reported. The primary role of this compound in this context is as a trifluoroethylating agent.

Copper-Catalyzed Approaches

Copper-promoted reductive coupling reactions are a prominent example of the utility of this compound in synthesis. In a typical procedure, an aryl iodide is coupled with this compound in the presence of copper powder. This reaction proceeds under relatively mild conditions (e.g., 80°C in DMF) and demonstrates excellent functional group tolerance, accommodating sensitive groups like nitro, carbonyl, and sulfonyl moieties. The efficiency of this process can be influenced by factors such as the particle size of the copper powder and the choice of solvent, with DMSO also being found to be effective. Nickel-catalyzed systems have also been developed for similar direct trifluoroethylation of aryl iodides via reductive coupling.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of fluorinated compounds like this compound. Research has focused on developing more environmentally benign, efficient, and sustainable synthetic routes.

A significant advancement in this area is the use of visible-light-induced photocatalysis. nbinno.commdpi.com This approach is considered one of the most energy-efficient and ecologically friendly methods, utilizing visible light as a renewable and sustainable energy source. mdpi.comrsc.org These reactions can often be conducted under mild, ambient temperature conditions, reducing the energy consumption associated with traditional heating methods. mdpi.combohrium.com Photocatalytic methods, often employing an iridium-based catalyst like fac-Ir(ppy)3, facilitate the activation of this compound to generate the 2,2,2-trifluoroethyl radical. mdpi.comresearchgate.net This radical can then undergo atom-transfer radical addition (ATRA) reactions with substrates such as alkenes and silyl (B83357) enol ethers. researchgate.netthieme-connect.comthieme-connect.comthieme-connect.com These photoredox reactions are noted for their high efficiency, excellent regioselectivity, and tolerance for a wide variety of functional groups. mdpi.comresearchgate.net

Catalysis, a cornerstone of green chemistry, plays a vital role in alternative synthetic strategies. The use of transition-metal catalysts, including rhodium and cobalt, enables highly efficient and atom-economical reactions. rsc.orgacs.org For instance, rhodium-catalyzed processes have been developed that feature room-temperature operation and excellent regioselectivity. rsc.org Such catalytic reactions are inherently greener as they reduce the need for stoichiometric reagents that would otherwise contribute to waste streams. bohrium.comacs.org

Furthermore, this compound itself is regarded as an environmentally friendly and commercially available starting material for the synthesis of other valuable fluorinated molecules, such as 1,1-difluoroallenes. rsc.orgnii.ac.jp The development of synthetic methods that begin from accessible and less hazardous precursors aligns with green chemistry goals. A typical synthesis involves the reaction of 1,1,1-trifluoroethane with iodine, which can be performed at room temperature in the presence of a suitable catalyst, representing a milder alternative to high-energy processes. nbinno.com

The following table summarizes key green chemistry approaches related to the synthesis and application of this compound.

| Method/Application | Catalyst/Reagents | Reaction Conditions | Key Green Aspect |

| Photocatalytic ATRA | fac-Ir(ppy)3 | Visible light (e.g., blue LED or fluorescent lamp), room temperature, N₂ atmosphere | Use of renewable light energy, mild reaction conditions, high atom economy. mdpi.comresearchgate.netthieme-connect.comthieme-connect.com |

| Difluoroallene Synthesis | Lithium diisopropylamide (LDA), Zinc | Low to mild temperatures | Starts from an environmentally friendly, commercially available reagent (this compound). rsc.orgnii.ac.jp |

| Hydrotrifluoroethylation | Cobalt catalyst | Not specified | Use of catalysis to enable radical reactions efficiently. acs.org |

| C-H Functionalization | Rhodium catalyst | Room temperature | High atom economy, excellent regioselectivity, and mild conditions. rsc.org |

Reactivity and Mechanistic Investigations of 1,1,1 Trifluoro 2 Iodoethane

Radical Reaction Pathways Involving 1,1,1-Trifluoro-2-iodoethane

This compound is a valuable reagent in radical chemistry, primarily due to the propensity of the carbon-iodine bond to undergo homolytic cleavage, generating the corresponding 2,2,2-trifluoroethyl radical (CF₃CH₂•). This reactive intermediate is central to a variety of synthetic transformations.

Atom-transfer radical addition (ATRA) represents a significant pathway for the functionalization of unsaturated systems using this compound. thieme-connect.comresearchgate.net In these reactions, the 2,2,2-trifluoroethyl radical adds to a double or triple bond, and the resulting radical intermediate abstracts an iodine atom from another molecule of this compound to propagate the radical chain and form the final product.

Visible-light-induced photoredox catalysis has proven to be an effective method for initiating ATRA reactions with this compound. thieme-connect.comresearchgate.net For instance, the reaction of this compound with alkylalkenes in the presence of a photocatalyst like fac-Ir(ppy)₃ and Hünig's base under visible light irradiation leads to the simultaneous introduction of a 2,2,2-trifluoroethyl group and an iodine atom across the double bond. thieme-connect.comresearchgate.net A similar transformation with silyl (B83357) enol ethers yields β-trifluoromethyl ketones, which are otherwise challenging to synthesize. thieme-connect.comresearchgate.net These reactions are notable for their tolerance of a variety of functional groups. thieme-connect.comresearchgate.net

A study on the external photocatalyst-free visible light-promoted 1,3-addition of perfluoroalkyl iodides to vinyldiazoacetates demonstrated that less-activated this compound can participate in this type of transformation, affording the 1,3-difunctionalized adduct in good yield. chinesechemsoc.orgchinesechemsoc.org

Table 1: Examples of ATRA Reactions with this compound

| Substrate | Catalyst/Conditions | Product Type | Ref. |

| Alkylalkenes | fac-Ir(ppy)₃, Hünig's base, visible light | Iodo-trifluoroethylated alkanes | thieme-connect.comresearchgate.net |

| Silyl Enol Ethers | fac-Ir(ppy)₃, Hünig's base, visible light | β-Trifluoromethyl ketones | thieme-connect.comresearchgate.net |

| Vinyldiazoacetates | Visible light (photocatalyst-free) | 1,3-Difunctionalized alkenes | chinesechemsoc.orgchinesechemsoc.org |

Visible-light photoredox catalysis is a powerful tool for generating trifluoroethyl radicals from this compound under mild conditions. thieme-connect.comresearchgate.net This approach typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can engage in a single-electron transfer with this compound to generate the trifluoroethyl radical. rsc.org

One notable application is the iodotrifluoroethylation of alkenes, where a photocatalyst like fac-Ir(ppy)₃ is used. In a proposed mechanism, the excited state of the iridium catalyst is reductively quenched by a base, generating a more potent reducing agent that can reduce this compound to the trifluoroethyl radical and an iodide anion. rsc.org This radical then adds to the alkene, and the resulting radical abstracts an iodine atom from another molecule of this compound to yield the final product. rsc.org

This methodology has also been successfully applied to the C-3 selective trifluoroethylation of imidazoheterocycles. researchgate.netacs.org This reaction proceeds efficiently under mild conditions, demonstrating excellent regioselectivity and tolerance for various functional groups. researchgate.netacs.org The direct Csp²-H radical trifluoroethylation of coumarins with this compound has also been achieved using visible-light photoredox catalysis at room temperature, highlighting the synthetic utility of this approach for functionalizing pharmaceuticals. acs.org

Cobalt complexes can also catalyze radical reactions involving this compound. researchgate.netacs.org Research has demonstrated the cobalt-catalyzed radical trifluoroethylation of styrenes with this compound under mild conditions. acs.org By adjusting the reaction parameters, it is possible to selectively achieve either radical trifluoroethylation self-coupling or hydrotrifluoroethylation of the styrenes. acs.org In the absence of an additional hydrogen source, the addition of the generated trifluoroethyl radical to styrenes proceeds to form a new radical intermediate, which undergoes self-coupling to yield the corresponding products in high yields. researchgate.net

Cross-Coupling Reactions of this compound

This compound is a valuable partner in various cross-coupling reactions, enabling the direct introduction of the trifluoroethyl group into organic molecules.

Palladium catalysis has been effectively employed for the cross-coupling of this compound with aryl and heteroaryl boronic acid esters. nih.govsigmaaldrich.coma2bchem.com This protocol provides a convenient method for introducing trifluoroethyl groups into a diverse range of aromatic and heteroaromatic systems under mild reaction conditions. nih.govsigmaaldrich.com The reactions are often carried out in biphasic systems of aqueous and organic solvents at room temperature.

Similarly, an efficient palladium-catalyzed method for the 2,2,2-trifluoroethylation of both aryl and alkyl terminal alkynes has been developed. nih.govacs.orgacs.org This reaction utilizes this compound as the trifluoroethyl source and proceeds under mild conditions to form C(sp)-CH₂CF₃ bonds in good to excellent yields. nih.govacs.orgacs.org A key advantage of this protocol is its tolerance of a wide array of functional groups, including carbonyl, nitro, ester, cyano, and even formyl groups. nih.govacs.orgacs.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Coupling Partner | Product Type | Key Features | Ref. |

| Aryl/Heteroaryl Boronic Acid Esters | Trifluoroethylated arenes/heteroarenes | Mild conditions, convenient introduction of CF₃CH₂ group | nih.govsigmaaldrich.com |

| Terminal Alkynes | Trifluoroethylated acetylenes | Mild conditions, high functional group tolerance | nih.govacs.orgacs.org |

Copper-mediated reactions provide an alternative strategy for the trifluoroethylation of organic substrates using this compound. The copper-promoted reductive coupling with aryl iodides is a notable example. researchgate.net This reaction can proceed in good yields under milder conditions than some traditional methods and tolerates a variety of functional groups such as nitro, formyl, ester, and sulfonyl groups. researchgate.net

Furthermore, a novel copper/silver co-catalyzed oxidative coupling of vinylarenes with this compound has been developed through a radical process. researchgate.net This indicates the potential for bimetallic systems to facilitate such transformations. While the broader field of copper-mediated oxidative coupling often involves the trifluoromethylation of substrates like boronic acids or the decarboxylative coupling of carboxylic acids, these reactions highlight the utility of copper in activating C-H bonds and forming C-CF₃ bonds. wvu.edunih.gov

Nucleophilic Substitution Reactions with this compound

The presence of the highly electronegative trifluoromethyl group significantly influences the reactivity of this compound in nucleophilic substitution reactions. This influence is primarily due to the strong electron-withdrawing nature of the CF3 group, which destabilizes the transition state of SN2 reactions. Consequently, this compound exhibits markedly lower reactivity in SN2 reactions compared to its non-fluorinated counterpart, ethyl iodide. In fact, the SN2 reactivity of ethyl iodide is approximately 17,000 times higher than that of this compound.

The reaction of this compound with oxygen nucleophiles can lead to different products depending on the reaction conditions and the nature of the nucleophile. While direct substitution on the carbon bearing the iodine atom is the expected SN2 pathway, other reaction pathways can compete, leading to unusual substitution patterns. For instance, in the gas phase reaction with the fluoride (B91410) ion (F-), which acts as a nucleophile, the fluorination of the β-carbon in this compound passivates the E2 elimination pathway. rsc.org This leads to iodide (I-) formation being a minor channel, constituting between 6% and 8% of the total product ions across a range of collision energies. rsc.org

In the context of more complex oxygen nucleophiles, such as those used in the synthesis of gem-difluoroallyl ethers and esters, the regioselectivity is highly dependent on the electrophilicity of the reaction partner derived from this compound. rsc.org For example, in gold-catalyzed reactions of 1,1-difluoroallenes (which can be synthesized from this compound), hard oxygen nucleophiles like phenols, carboxylic acids, and sulfonic acids selectively attack the CF2 carbon. rsc.orgnii.ac.jp This regioselectivity is attributed to the electronic properties of the intermediate species. rsc.org

C-H Functionalization Mediated by this compound

This compound serves as a valuable source of the trifluoroethyl radical (•CH2CF3), which can be utilized in C-H functionalization reactions to introduce the trifluoroethyl group into various organic molecules.

A notable application of this compound is the visible-light-induced C-3 selective trifluoroethylation of imidazoheterocycles, such as imidazo[1,2-a]pyridines. researchgate.netmdpi.comacs.orgnih.govfigshare.com This method offers a mild and efficient way to install a trifluoroethyl group with high regioselectivity and functional group tolerance. researchgate.netacs.orgnih.gov The reaction is typically catalyzed by a photoredox catalyst, such as fac-Ir(ppy)3. mdpi.com

The proposed mechanism involves the initial excitation of the photocatalyst by visible light. mdpi.com The excited photocatalyst is then oxidized by this compound, generating a trifluoroethyl radical (•CH2CF3) and the oxidized photocatalyst. mdpi.com This radical then adds to the C-3 position of the imidazo[1,2-a]pyridine, forming a radical intermediate. mdpi.com Subsequent oxidation of this intermediate by the oxidized photocatalyst, followed by deprotonation, yields the C-3 trifluoroethylated product and regenerates the ground-state photocatalyst. mdpi.com

Table 1: Substrate Scope for Visible-Light-Induced C-3 Trifluoroethylation of Imidazo[1,2-a]pyridines

| Entry | Imidazo[1,2-a]pyridine Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Phenyl | 3-(2,2,2-trifluoroethyl)-2-phenylimidazo[1,2-a]pyridine | 85 |

| 2 | 2-(4-Fluorophenyl) | 3-(2,2,2-trifluoroethyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 82 |

| 3 | 2-(4-Chlorophenyl) | 2-(4-chlorophenyl)-3-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine | 78 |

| 4 | 2-(4-Bromophenyl) | 2-(4-bromophenyl)-3-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine | 75 |

| 5 | 2-(p-Tolyl) | 3-(2,2,2-trifluoroethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine | 88 |

| 6 | 2-Methyl | 2-methyl-3-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine | 77 mdpi.com |

This table is a representative example and does not encompass all reported substrates.

Palladium catalysis provides another avenue for the C-H trifluoroethylation of organic molecules using this compound. nih.govacs.org This methodology has been successfully applied to the trifluoroethylation of terminal alkynes, forming a C(sp)-CH2CF3 bond under mild conditions. nih.govacs.org The reaction is tolerant of a wide range of functional groups, including carbonyl, nitro, ester, and cyano groups. nih.govacs.org While direct C-H activation is a key area of research, some palladium-catalyzed trifluoroethylations involve the use of aryl(trifluoroethyl)iodonium salts, which can be prepared from precursors related to this compound, as coupling partners in C-H activation reactions. researchgate.net

Role of Halogen Bonding in this compound Activation

Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic "σ-hole" donor, can play a role in the activation of this compound. nih.gov The iodine atom in this compound possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond. nih.gov This positive region can interact with Lewis bases, facilitating reactions such as halide abstraction. medtigo.com In the context of photoredox catalysis, the interaction between the photocatalyst and this compound can be influenced by halogen bonding, potentially affecting the efficiency of single-electron transfer and the generation of the trifluoroethyl radical. rsc.org The strength of this interaction is influenced by the electron-withdrawing trifluoromethyl group, which enhances the positive character of the σ-hole on the iodine atom. nih.gov

Theoretical and Computational Approaches to this compound Reactivity

Theoretical and computational studies have provided valuable insights into the reactivity of this compound. researchgate.netrsc.org Density Functional Theory (DFT) calculations have been employed to investigate reaction mechanisms and predict regioselectivity. For example, computational studies have been used to understand the stereoselectivity in the trifluoroethylation of enamides, where the deprotonation of a carbocation intermediate was identified as the stereoselectivity-determining step. acs.org

Quantum-theoretical investigations have also shed light on the difficulties in achieving certain reactions, such as the standard Michaelis-Arbuzov or Michaelis-Becker reactions with this compound. researchgate.netrsc.org Kinetic studies combined with theoretical calculations revealed that the desired reaction with trimethyl phosphite (B83602) is significantly slower than a competing side reaction. researchgate.netrsc.org Furthermore, computational studies have been instrumental in understanding the dynamics of gas-phase reactions involving this compound, such as its reaction with the fluoride ion, by characterizing the different reaction pathways and product channels. rsc.org These computational approaches complement experimental findings and aid in the rational design of new synthetic methodologies.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been employed to elucidate the mechanisms of reactions involving this compound. For instance, DFT calculations were used to study the palladium-catalyzed trifluoroethylation of terminal alkynes. These calculations helped to analyze the effects of alkyne substituents on the reaction, with theoretical results suggesting these effects are rather small, a finding confirmed by experimental work. researchgate.net

In another study, DFT computations were utilized to investigate the reaction mechanism of Pd(OAc)2-catalyzed trifluoroethylation. The calculations revealed that the catalytic cycle involves a coordinated process of the catalyst with the substrate, C-H bond activation, and a two-step migration of the CF3CH2– group. x-mol.com Furthermore, DFT studies have been applied to understand the photocatalyst-free visible light-promoted 1,3-addition of perfluoroalkyl iodides to vinyldiazoacetates, indicating the reaction proceeds via a radical-chain process. chinesechemsoc.org These studies highlight the power of DFT in mapping out complex reaction pathways and understanding the role of various components in a reaction.

Ab Initio Calculations of Electronic Structures and Conformations

High-level ab initio computations have been utilized to characterize the different reaction pathways and product channels in the gas-phase reactions of this compound. researchgate.net These calculations are essential for understanding the intrinsic reactivity of the molecule. For example, ab initio calculations have been used to determine the vibrational frequencies of the anti and gauche conformers of similar molecules like 1,2-diiodoethane, providing insight into the conformational preferences that also influence the reactivity of this compound. researchgate.net

The electronic structure of this compound is significantly influenced by the strongly electron-withdrawing trifluoromethyl group. This has a profound impact on its reactivity, particularly in nucleophilic substitution (SN2) reactions, where it is found to be drastically less reactive than ethyl iodide. Ab initio methods, such as those based on the four-component Dirac-Coulomb Hamiltonian and multireference configuration interaction models, are powerful tools for accurately describing the complex electronic structures of molecules containing heavy elements like iodine, which is crucial for understanding their chemical behavior. aps.org

Gas-Phase Studies of Ion-Molecule Reactions with Fluoride

Gas-phase studies have provided significant insights into the fundamental reactivity of this compound, particularly in its reaction with the fluoride ion (F⁻). These investigations have been carried out using techniques such as crossed molecular beam setups and selected-ion flow tubes. researchgate.netrsc.org

In the gas-phase reaction of F⁻ with CF₃CH₂I, a significant product channel is the formation of FHF⁻, which accounts for at least 90% of the product ions in selected-ion flow tube (SIFT) measurements. rsc.org However, the significance of this channel decreases with increasing collision energy in crossed-beam experiments. rsc.org These studies provide detailed information on the dynamics of the ion-molecule reactions, including differential cross-sections and product velocity and angular distributions. rsc.org

Reaction Product Distribution in the Gas-Phase Reaction of F⁻ with CF₃CH₂I

| Experimental Method | Dominant Product | Percentage of Product Ions |

| Selected-Ion Flow Tube (SIFT) | FHF⁻ | ≥ 90% |

| Crossed-Beam (at 0.5 eV) | FHF⁻ | ~50% |

Applications in Advanced Organic Synthesis Using 1,1,1 Trifluoro 2 Iodoethane

Introduction of Trifluoroethyl Groups into Organic Scaffolds

1,1,1-Trifluoro-2-iodoethane is a primary reagent for trifluoroethylation, the process of adding a -CH₂CF₃ group to a molecule. This can be achieved through various mechanisms, including radical additions and metal-catalyzed cross-coupling reactions. acs.org

The carbon-iodine bond in this compound can undergo homolytic cleavage to generate the 2,2,2-trifluoroethyl radical (•CH₂CF₃), which can then add across unsaturated carbon-carbon bonds.

For alkene substrates , visible-light photoredox catalysis has proven to be an effective method for initiating this transformation. For instance, the difunctionalization of styrenes with this compound can be induced by visible light, leading to the addition of the trifluoroethyl group across the double bond. researchgate.net This radical addition process is a powerful tool for functionalizing alkenes under mild conditions. fluorine1.ru

For alkyne substrates , direct trifluoroethylation of terminal C(sp)-H bonds has been accomplished through palladium catalysis. acs.orgnih.govacs.org This method avoids the need to pre-functionalize the alkyne, offering a straightforward route to a wide array of trifluoroethylated acetylenes. acs.org The reaction proceeds under mild conditions and demonstrates high tolerance for various functional groups, including carbonyls, esters, and nitriles, making it a practically useful synthetic tool. acs.orgnih.govacs.org

| Substrate Type | Reaction | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Terminal Alkyne | Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N | Trifluoroethylated Alkyne | Good to Excellent |

| Styrene (Alkene) | Visible-Light Photoredox Catalysis | Photocatalyst, Visible Light, O₂, H₂O | γ-Trifluoromethyl Alcohol | Varies with substrate |

The synthesis of β-trifluoromethyl ketones is a significant area within organofluorine chemistry, as these motifs are present in various biologically active compounds. While numerous methods exist for the synthesis of α-trifluoromethyl ketones, the preparation of their β-isomers often requires different strategies.

A notable application of this compound is in the synthesis of γ-trifluoromethyl alcohols from alkene precursors. researchgate.net In a visible-light-induced photoredox reaction, styrenes react with this compound in an oxygen atmosphere. This process involves a radical mechanism where the trifluoroethyl radical first adds to the styrene. The resulting radical intermediate then reacts with molecular oxygen, ultimately leading to the formation of a γ-trifluoromethyl alcohol after workup. researchgate.net This reaction is significant as it incorporates an oxygen atom from molecular O₂ and simultaneously forms C-C and C-O bonds in a single operation. researchgate.net

Synthesis of Highly Fluorinated Building Blocks and Materials

Beyond its role as a trifluoroethylating agent, this compound serves as a versatile starting material for creating more complex fluorinated building blocks and as a precursor in the synthesis of fluorinated materials.

A highly efficient method for synthesizing valuable 1,1-difluoroallenes utilizes this compound as the starting material. nii.ac.jpresearchgate.net The process involves a two-step sequence under mild conditions.

Generation of a Vinyllithium (B1195746) Intermediate : this compound is treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), at low temperatures. This generates 2,2-difluoro-1-iodovinyllithium (CF₂=C(I)Li) in situ. nii.ac.jpresearchgate.netorgsyn.org

Reaction and Elimination : The vinyllithium species reacts with an aldehyde or ketone. The resulting adduct is acetylated, and a subsequent zinc-promoted elimination reaction yields the desired 1,1-difluoroallene. nii.ac.jpresearchgate.net

This method is valued for its operational simplicity, good yields, and the use of a commercially available and environmentally friendly starting material. nii.ac.jp

| Carbonyl Substrate | Base | Elimination Agent | Product | Overall Yield |

|---|---|---|---|---|

| Benzaldehyde | LDA | Zn | 1,1-Difluoro-3-phenylallene | Good |

| Cyclohexanone | LDA | Zn | (1,1-Difluoroallenyl)cyclohexane | Good |

In polymer chemistry, fluoroiodoalkanes can act as telogens or chain-transfer agents in a process called telomerization. This compound can be used in radical-initiated telomerization reactions with fluorinated alkenes (e.g., vinylidene fluoride (B91410) or tetrafluoroethylene). In this process, the C-I bond cleaves, and the resulting trifluoroethyl radical adds to the monomer. The growing polymer chain is then terminated by abstracting the iodine atom, creating a low-molecular-weight polymer (an oligomer or telomer) capped with a trifluoroethyl group at one end and an iodine atom at the other.

These resulting telomers are key intermediates. The terminal iodine can be further functionalized to introduce hydrophilic head groups, converting the oligomer into a fluorinated surfactant. 20.210.105 Fluorotelomer-derived surfactants are a class of partially fluorinated surfactants used in various industrial applications. 20.210.105 The oligomers themselves can also be used as building blocks for larger fluoropolymers.

Stereo- and Regioselective Transformations

The application of this compound in advanced organic synthesis is significantly enhanced by methodologies that control the stereochemical and regiochemical outcomes of reactions. Such control is crucial for the synthesis of complex molecules with specific biological activities. Recent research has demonstrated considerable success in directing the addition of the trifluoroethyl group to specific positions of a molecule (regioselectivity) and in controlling the spatial arrangement of atoms in the product (stereoselectivity).

Regioselective C-H Trifluoroethylation of Heterocycles

A notable example of regioselectivity is the visible-light-induced C-3 selective trifluoroethylation of imidazo[1,2-a]pyridines. nih.govacs.org This method employs a photocatalyst, fac-Ir(ppy)3, to generate the 2,2,2-trifluoroethyl radical from this compound under mild conditions. nih.gov The reaction proceeds with excellent regioselectivity, exclusively modifying the C-3 position of the imidazopyridine core. This high degree of control is attributed to the electronic properties of the heterocyclic substrate, where the C-3 position is most susceptible to radical attack. The methodology is tolerant of a wide range of functional groups on the imidazopyridine scaffold, providing a versatile tool for the late-stage functionalization of these important pharmaceutical building blocks. nih.govacs.org

The scope of this regioselective trifluoroethylation is broad, with various substituted 2-arylimidazopyridines undergoing the transformation in moderate to excellent yields. nih.gov The reaction conditions are generally mild, involving visible light irradiation at room temperature, which contributes to the high functional group tolerance.

| Substrate (2-Aryl-imidazo[1,2-a]pyridine) | Yield of C-3 Trifluoroethylated Product (%) |

|---|---|

| 2-Phenylimidazo[1,2-a]pyridine | 85 |

| 2-(p-Tolyl)imidazo[1,2-a]pyridine | 82 |

| 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine | 78 |

| 2-(p-Chlorophenyl)imidazo[1,2-a]pyridine | 75 |

| 2-(p-Trifluoromethylphenyl)imidazo[1,2-a]pyridine | 72 |

| 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine | 80 |

| 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | 65 |

Stereoselective Trifluoroethylation of Enamides

Significant progress has also been made in the stereoselective introduction of the trifluoroethyl group. A photoredox-catalyzed method has been developed for the highly regio- and stereoselective trifluoroethylation of enamides using this compound. researchgate.netnih.gov This reaction yields β-trifluoroethylated enamides with a high degree of control over the geometry of the resulting double bond, favoring the E-isomer. The stereoselectivity is believed to arise from a radical addition-elimination mechanism where the bulky trifluoroethyl group and other substituents arrange themselves in the most sterically favorable conformation in the transition state.

This transformation provides access to geometrically defined enamides, which are valuable intermediates in organic synthesis, particularly for the preparation of complex nitrogen-containing molecules. The reaction is characterized by its mild conditions and broad substrate scope. nih.gov

| Enamide Substrate | Yield of β-Trifluoroethylated Product (%) | Stereoselectivity (E:Z ratio) |

|---|---|---|

| N-(1-Phenylvinyl)acetamide | 88 | >20:1 |

| N-(1-(p-Tolyl)vinyl)acetamide | 85 | >20:1 |

| N-(1-(p-Chlorophenyl)vinyl)acetamide | 82 | >20:1 |

| N-(1-(Thiophen-2-yl)vinyl)acetamide | 75 | 15:1 |

| N-(1-Cyclohexylvinyl)acetamide | 70 | 10:1 |

Selective Trifluoroethylation of Styrenes

In the context of trifluoroethylation of styrenes, selectivity can also refer to the suppression of undesired side reactions, such as dimerization of radical intermediates. A photocatalytic system utilizing a zirconium-based metal-organic framework (MOF) incorporating an iridium(III) polypyridyl complex has been shown to enhance the selectivity of the 2,2,2-trifluoroethylation of styrenes. nih.gov Compared to the homogeneous catalyst, the MOF-based system significantly suppresses the formation of benzyl (B1604629) radical dimers, leading to higher yields of the desired hydroxytrifluoroethylated product. nih.gov This enhanced selectivity is attributed to the confinement of the reactive intermediates within the porous structure of the MOF, which favors the reaction between the benzyl radical and the trifluoroethyl radical over self-dimerization. nih.gov

| Catalyst System | Styrene Substrate | Yield of Hydroxytrifluoroethylated Product (%) | Yield of Dimer Byproduct (%) |

|---|---|---|---|

| Homogeneous Ir(III) Catalyst | Styrene | 45 | 35 |

| MOF-based Ir(III) Catalyst | Styrene | 85 | <5 |

| Homogeneous Ir(III) Catalyst | 4-Methylstyrene | 50 | 30 |

| MOF-based Ir(III) Catalyst | 4-Methylstyrene | 90 | <5 |

| Homogeneous Ir(III) Catalyst | 4-Chlorostyrene | 42 | 38 |

| MOF-based Ir(III) Catalyst | 4-Chlorostyrene | 82 | <5 |

Role in Medicinal Chemistry and Agrochemical Research

Precursor in Pharmaceutical Development Utilizing 1,1,1-Trifluoro-2-iodoethane

As a versatile chemical intermediate, this compound is instrumental in the synthesis of complex organic molecules and various pharmaceuticals. chemimpex.comnbinno.com It serves as a key reagent for introducing the trifluoroethyl group into drug candidates, a strategy employed to enhance therapeutic effectiveness and pharmacokinetic profiles. innospk.comnih.gov The strong carbon-fluorine bond contributes to the metabolic stability of the resulting drug molecules, potentially prolonging their active life within the body. nih.gov

The development of new and more effective treatments for tuberculosis is a critical area of pharmaceutical research. nih.gov this compound has been identified as a versatile reagent in the synthesis of complex molecules, including precursors for potential anti-tuberculosis drugs. One of the key strategies in developing new anti-tubercular agents is the modification of existing drugs to overcome resistance and improve potency. nih.gov The introduction of fluorine-containing groups is a recognized approach in this endeavor. For instance, the synthesis of fluorinated analogs of established anti-tuberculosis agents like thiacetazone (B1682801) has been shown to yield compounds with significantly increased potency against M. tuberculosis. nih.gov The use of building blocks like this compound facilitates the creation of such novel fluorinated compounds for anti-tubercular drug discovery campaigns.

| Attribute | Impact of Fluorination | Relevance to Anti-TB Drug Development |

|---|---|---|

| Potency | Fluorinated analogs can be significantly more potent than their parent compounds. nih.gov | Addresses the urgent need for more effective drugs against resistant strains of M. tuberculosis. nih.gov |

| Metabolic Stability | The high strength of the C-F bond can make molecules more resistant to metabolic cleavage. nih.gov | May lead to improved drug half-life and patient compliance through less frequent dosing. nih.gov |

| Lipophilicity | Introduction of trifluoromethyl groups increases the lipophilicity of molecules. nih.gov | Can enhance the ability of a drug to penetrate the complex cell wall of M. tuberculosis. |

| Binding Affinity | Fluorine substitution can improve binding to target proteins. | Potentially leads to more selective and effective inhibition of essential mycobacterial enzymes. nih.gov |

The synthesis of uterine hemostatic agents is a specialized area of pharmaceutical development focused on controlling obstetric hemorrhage. These agents are typically categorized as physical agents that provide a passive substrate for clotting or biologically active agents that directly stimulate the coagulation cascade. A review of the scientific literature did not reveal a direct or documented role for this compound in the synthesis of uterine hemostatic agents.

The introduction of a trifluoroethyl group is a key strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. nbinno.com this compound is an indispensable tool for this purpose, serving as a primary source of the trifluoroethyl moiety. nbinno.com Its ability to participate readily in various chemical reactions allows for the efficient incorporation of this group into a wide range of organic substrates. nbinno.com

Key synthetic strategies include:

Cross-Coupling Reactions: This compound is a valuable partner in palladium-catalyzed cross-coupling reactions with substrates like aryl and heteroaryl boronic acids, enabling the direct introduction of the trifluoroethyl group into aromatic systems. nbinno.com

Radical Reactions: The carbon-iodine bond in this compound can undergo homolytic cleavage to generate the 2,2,2-trifluoroethyl radical (CF₃CH₂•). This reactive intermediate is central to synthetic transformations such as atom-transfer radical addition (ATRA) for functionalizing unsaturated systems.

Nucleophilic Substitution: The iodine atom serves as an excellent leaving group, allowing the compound to participate in nucleophilic substitution reactions, which are fundamental in the development of many pharmaceuticals. chemimpex.com

The trifluoroethyl group often serves as a bioisostere for an ethyl or ethoxy group, potentially improving the pharmacokinetic profile of drug candidates. nih.govresearchgate.net

| Strategy | Description | Application in Drug Discovery |

|---|---|---|

| Cross-Coupling Reactions | Palladium-catalyzed reactions with boronic acids or other organometallic reagents to form new carbon-carbon bonds. nbinno.com | Efficiently attaches the trifluoroethyl group to aromatic and heteroaromatic scaffolds common in drug molecules. nbinno.com |

| Radical Addition | Generation of the 2,2,2-trifluoroethyl radical, which can then add across double or triple bonds. | Allows for the functionalization of alkenes and alkynes, creating complex molecular architectures. nbinno.com |

| Nucleophilic Substitution | Displacement of the iodide ion by a nucleophile to attach the trifluoroethyl group to a target molecule. chemimpex.com | A fundamental method for building molecular complexity in the synthesis of new chemical entities. chemimpex.com |

Intermediate in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the production of fluorinated compounds for the agrochemical industry. chemimpex.com Approximately half of all agrochemicals may contain at least one fluorine atom, highlighting the importance of fluorination in this sector. The introduction of trifluoroethyl groups can enhance the efficacy and stability of active ingredients. chemimpex.com

This compound serves as a building block in the synthesis of novel herbicides and insecticides. The incorporation of the trifluoroethyl moiety can lead to agrochemicals with improved properties. While specific commercial products synthesized directly from this compound are not extensively detailed in the literature, its role as a key intermediate is well-established for creating fluorinated compounds used in agrochemical research and development. chemimpex.com

| Property | Enhancement | Significance |

|---|---|---|

| Biological Efficacy | Can increase the potency of herbicides or insecticides. | Allows for lower application rates, reducing environmental load. |

| Metabolic Stability | The C-F bond's strength resists degradation. | Provides longer-lasting pest or weed control. |

| Lipophilicity | Aids in the penetration of the waxy cuticle of plants or the exoskeleton of insects. | Improves the uptake and effectiveness of the active ingredient. |

| Target Binding | Can alter electronic properties to improve binding to target enzymes or receptors. | Increases the selectivity and activity against the target pest while minimizing off-target effects. |

Biochemical and Biological Activity Studies of Derivatives

The ultimate value of this compound lies in the enhanced biological and biochemical activities of the derivatives synthesized from it. The introduction of trifluoromethyl groups into complex molecules has been shown to yield compounds with a wide range of promising therapeutic and biological properties. rsc.org

Studies on various trifluoromethylated compounds, which represent the types of derivatives that can be produced, have demonstrated significant biological potential:

Antiviral and Antimicrobial Properties: The synthesis of complex trifluoromethylated sesquiterpenoids has yielded compounds with notable antiviral and antimicrobial activities. rsc.org

Antibacterial Activity: Certain 5-methyl-1-cyclopropylquinolones containing fluorine have displayed excellent in vitro and in vivo antibacterial activity. nih.gov

The evaluation of biological activity is a critical step in drug discovery, involving a range of in vitro biochemical and pharmacological assays to determine a compound's properties and mechanism of action. nih.gov

Enzyme Inhibition Potentials and Mechanisms

The introduction of a trifluoroethyl group can dramatically alter the potency and mechanism of action of enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby protons and the polarity of the molecule, leading to enhanced binding interactions with enzyme active sites. Research has shown that trifluoromethyl-containing compounds can act as potent inhibitors for various classes of enzymes.

One prominent example is the development of inhibitors for angiotensin-converting enzyme (ACE), a key target in the management of hypertension. A study on trifluoromethyl-containing analogs of captopril (B1668294), a well-known ACE inhibitor, demonstrated a significant enhancement in inhibitory activity. The direct substitution of a methyl group with a trifluoromethyl group resulted in a potent captopril analog with an IC50 value of 3 x 10⁻¹⁰ M in vitro nih.gov. The increased hydrophobicity and specific conformational effects imparted by the trifluoromethyl group are thought to contribute to this high potency nih.gov.

Furthermore, trifluoromethyl ketones have emerged as a significant class of inhibitors for serine and cysteine proteases. Their mechanism often involves the formation of a stable tetrahedral intermediate with a serine or cysteine residue in the enzyme's active site, mimicking the transition state of peptide bond cleavage. For instance, a series of trifluoromethyl ketones were designed and synthesized as inhibitors of the SARS-CoV 3CL protease, a crucial enzyme for viral replication. One of the most potent inhibitors from this series exhibited time-dependent inhibition with a Ki value of 0.3 µM after a 4-hour incubation period nih.gov. This highlights the potential of trifluoroethylated structures in the development of antiviral agents.

The general principle behind the effectiveness of many fluorinated mechanism-based inhibitors is that they are relatively inert until they are processed by their target enzyme. This enzymatic activation then leads to the formation of a reactive species that covalently modifies and inactivates the enzyme nih.gov.

Table 1: Enzyme Inhibition Data for Selected Trifluoroethylated Compounds

| Compound Class | Target Enzyme | Inhibition Value (IC50/Ki) | Reference |

| Trifluoromethyl-captopril analog | Angiotensin-Converting Enzyme (ACE) | IC50: 3 x 10⁻¹⁰ M | nih.gov |

| Trifluoromethyl ketone | SARS-CoV 3CL Protease | Ki: 0.3 µM | nih.gov |

Exploration of Antimicrobial Properties of Synthesized Derivatives

The quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens is a critical area of research. The incorporation of trifluoroethyl groups into molecular structures has been explored as a strategy to enhance antimicrobial activity. The increased lipophilicity associated with fluorination can facilitate the passage of compounds across microbial cell membranes.

While direct studies on the antimicrobial properties of derivatives synthesized specifically from this compound are not extensively detailed in the available literature, the broader class of organoiodine and fluorinated compounds has shown significant promise. For example, a study on newly synthesized iodo-quinoline derivatives demonstrated their in vitro antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis mdpi.com. These findings suggest that the presence of iodine, a key feature of the parent compound this compound, can contribute to the antimicrobial profile of a molecule.

Furthermore, research into other fluorinated heterocyclic compounds has revealed their potential as antimicrobial agents. A new series of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs were prepared and screened for their antimicrobial activity. Several of these compounds showed remarkable broad-spectrum antimicrobial activity researchgate.net. Although not directly derived from this compound, these studies underscore the potential of combining a trifluoroethyl group with various heterocyclic scaffolds to generate novel antimicrobial candidates. The synthesis of such derivatives is facilitated by the reactivity of this compound in cross-coupling reactions sigmaaldrich.com.

The development of novel antimicrobial agents is a complex process, and the strategic use of building blocks like this compound offers a promising avenue for the creation of new and effective treatments for infectious diseases.

Advanced Analytical and Spectroscopic Methodologies in 1,1,1 Trifluoro 2 Iodoethane Research

Application of Advanced Spectroscopic Techniques

Modern spectroscopy provides a powerful lens through which the molecular characteristics and behavior of 1,1,1-Trifluoro-2-iodoethane can be observed. Techniques such as X-ray diffraction, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are crucial for a comprehensive understanding of this compound and its derivatives.

X-ray Diffraction Studies of this compound Derivatives

X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement in crystalline solids. While studying this compound itself can be challenging, analysis of its derivatives and co-crystals provides invaluable insight into its intermolecular interactions.

Research has shown that the crystal structures of these compounds are significantly influenced by secondary bonding involving the iodine atom. researchgate.net For instance, the X-ray structure of the derivative CF₃CH₂ICl₂ reveals a distorted pentagonal geometry, a unique feature among related dihalide species, which arises from two distinct I···Cl interactions per iodine center. researchgate.net Another derivative, the dicarboxylate CF₃CH₂I(O₂CCF₃)₂, exhibits a T-shaped coordination at the iodine atom and forms a novel tetrameric array of molecules. researchgate.net

Co-crystals of this compound with other molecules have also been analyzed. A study of its co-crystal with benzene (B151609) (C₆H₆) revealed specific intermolecular interactions, including C–H···C₆H₆ interactions above the center of the benzene ring. researchgate.net This contrasts with the interactions observed in the co-crystal of trifluoroiodomethane (CF₃I) with benzene, highlighting the structural influence of the -CH₂- group. researchgate.net

Table 1: Selected Crystallographic Data for this compound Co-crystal

| Parameter | Value |

|---|---|

| Compound | CF₃CH₂I · C₆H₆ |

| COD Number | 7122658 |

| Space Group | I 41/a :2 |

| a (Å) | 20.4193 |

| b (Å) | 20.4193 |

| c (Å) | 4.7907 |

| α, β, γ (°) | 90.00 |

Data sourced from the Crystallography Open Database. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and probing the vibrational modes within a molecule. wikipedia.orgnih.gov The infrared spectrum of this compound provides a characteristic fingerprint, allowing for its identification and structural analysis. nist.gov

FTIR spectra of this compound have been recorded in both neat (liquid) and vapor phases. nih.gov Analysis of the gas-phase IR spectrum allows for the straightforward assignment of key vibrational bands. The most intense band, observed at approximately 2996 cm⁻¹, is assigned to the symmetric stretches of the methylene (B1212753) (–CH₂–) group, with a smaller shoulder at a higher wavenumber corresponding to the asymmetric stretches. psu.edu The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group and the presence of the iodine atom influence the positions and intensities of these and other bands.

Specific vibrational frequencies are associated with the carbon-fluorine and carbon-iodine bonds, which are crucial for confirming the compound's structure.

Table 2: Key FTIR Spectral Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~2996 | C-H symmetric stretch (in CH₂) | psu.edu |

| 1100–1250 | C–F stretches |

This technique is also used to monitor the progress of reactions in real-time, such as in industrial-scale syntheses where in-line FTIR can track the conversion of reactants to products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure and reaction mechanisms in solution. For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR experiments. magritek.com

¹⁹F NMR is frequently employed to monitor the progress of reactions involving this compound. For example, in visible-light-induced photoredox reactions, ¹⁹F NMR has been used to identify the formation of various products and intermediates. cas.cn The distinct chemical shifts of the fluorine atoms in the starting material, intermediates, and final products allow for unambiguous tracking of the reaction course and the calculation of yields. cas.cnchemrxiv.org

In studies of nucleophilic substitution reactions, ¹⁹F NMR spectroscopy, often using an internal standard like trifluorotoluene, provides a quantitative measure of reactant conversion and product formation. researchgate.netresearchgate.net This allows researchers to compare the efficiency of different reaction conditions and to gain insight into the reaction mechanism. For instance, control experiments followed by ¹⁹F NMR can distinguish between a direct nucleophilic attack on the iodo-compound versus reaction pathways involving other intermediates. chemrxiv.orgresearchgate.net

Role as a Reference Standard in Quantitative Analytical Chemistry Research

Beyond its role as a reagent, this compound serves as a reliable reference standard in quantitative analytical chemistry, particularly as an internal standard for chromatography and NMR spectroscopy. An internal standard is a compound added in a constant amount to all samples, calibrations, and blanks to correct for variations in sample injection volume, detector response, and sample loss during preparation.

A notable application is in the field of medical anesthesiology. A validated method for the quantitative determination of vapor-phase Compound A, a degradation product of the anesthetic sevoflurane (B116992), uses this compound as an internal standard for gas chromatography-mass spectrometry (GC-MS). nih.gov The method demonstrated excellent linearity, sensitivity, and accuracy, proving the suitability of this compound for this purpose. nih.gov It has also been cited for use as an internal standard in the quantitative analysis of other halocarbons in air. grafiati.com

Furthermore, as mentioned previously, it is used as an internal standard in ¹⁹F NMR spectroscopy to accurately determine the yields and conversions of reactions involving fluorinated compounds. chemrxiv.orgresearchgate.net Its distinct signal in the ¹⁹F NMR spectrum, which is unlikely to overlap with signals from reactants or products, makes it an ideal choice for such quantitative studies.

Table 3: Performance of a Quantitative GC-MS Method Using this compound as an Internal Standard

| Parameter | Result |

|---|---|

| Application | Quantification of Compound A in sevoflurane anesthesia |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Linearity Range | 0.3–75 µL/L |

| Limit of Detection (LOD) | 0.1 µL/L |

| Limit of Quantification (LOQ) | 0.3 µL/L |

| Analytical Recovery | 99.0% to 102.5% |

Data from a study on the quantitative determination of vapor-phase Compound A. nih.gov

Future Perspectives and Emerging Research Frontiers for 1,1,1 Trifluoro 2 Iodoethane

Development of Novel Catalytic Systems for 1,1,1-Trifluoro-2-iodoethane Transformations

The development of novel catalytic systems is a pivotal area of research for expanding the applications of this compound. While palladium-catalyzed reactions have been successful, the exploration of other transition metals and catalytic strategies continues to be a major focus. acs.orgresearchgate.netacs.org

Recent advancements include the use of visible-light-induced photoredox catalysis. cas.cnnih.gov For instance, the photocatalyst fac-Ir(ppy)₃ has been effectively used for the trifluoroethylation of imidazo[1,2-a]pyridines and the iodotrifluoroethylation of alkenes. nbinno.commdpi.com These methods often proceed under mild conditions and demonstrate high functional group tolerance. acs.orgresearchgate.netacs.org

Copper-catalyzed systems also show significant promise. They have been employed for the synthesis of aryl or alkyl 2,2,2-trifluoroethyl selenoethers using this compound. researchgate.net The development of catalysts that can operate with lower environmental impact and higher efficiency is a key objective. numberanalytics.com This includes designing catalysts that can be recycled and reused, minimizing waste generation. numberanalytics.com

Iron-catalyzed trifluoroethylation of C(sp³)–H bonds has also been reported, representing an important step towards the functionalization of unactivated C-H bonds. nih.gov The ongoing research in this area aims to create more robust, selective, and cost-effective catalytic systems for transformations involving this compound.

Table 1: Examples of Catalytic Systems for this compound Transformations

| Catalyst System | Reaction Type | Substrate | Key Features |

| Palladium-based catalysts | Cross-coupling | Aryl and alkyl terminal alkynes | Mild conditions, high functional group tolerance acs.orgresearchgate.netacs.org |

| fac-Ir(ppy)₃ (Photoredox) | Trifluoroethylation | Imidazo[1,2-a]pyridines, Alkenes | Visible-light induced, mild conditions cas.cnnih.govnbinno.commdpi.com |

| Copper-based catalysts | Selenoetherification | (Hetero)aryl or alkyl halides | Smooth reaction, broad scope researchgate.net |

| Iron-based catalysts | C-H Trifluoroethylation | Cyclohexane (B81311), benzylic C-H bonds | Functionalization of unactivated C-H bonds nih.gov |

Expanding the Scope of Trifluoroethylation Reactions to New Substrate Classes

A significant frontier in the chemistry of this compound is the expansion of trifluoroethylation reactions to new classes of substrates. This is crucial for synthesizing a wider array of valuable fluorinated compounds. researchgate.net

Initially, research focused on the trifluoroethylation of relatively reactive substrates like aryl and heteroaryl boronic acids and terminal alkynes. acs.orgnbinno.com However, recent efforts have successfully extended these reactions to include:

Alkenes: Visible-light-induced photoredox catalysis has enabled the difunctionalization of styrenes with this compound to produce γ-trifluoromethyl alcohols. cas.cnnih.gov

Indoles: Metal-free reductive N-trifluoroethylation of indoles has been achieved using trifluoroacetic acid and trimethylamine (B31210) borane. acs.org

Enamides: A visible-light-induced method has been developed for the regio- and stereoselective trifluoroethylation of enamides. acs.org

Unactivated C(sp³)–H bonds: While still a challenge, progress has been made in the trifluoroethylation of unactivated C(sp³)–H bonds in alkanes like cyclohexane using iron catalysts and in tertiary amines using engineered enzymes. nih.gov

The ability to perform late-stage functionalization on complex molecules is a particularly important goal, as it allows for the direct modification of drug candidates and other bioactive compounds. nih.gov The development of methods that are tolerant of a wide range of functional groups is key to achieving this. acs.orgresearchgate.netacs.org

Advancements in Green Chemistry Principles Applied to Organoiodine and Organofluorine Synthesis

The application of green chemistry principles to the synthesis of organoiodine and organofluorine compounds is a rapidly growing area of research, driven by the need to minimize the environmental impact of chemical processes. numberanalytics.comnumberanalytics.com

Key areas of advancement include:

Development of Greener Reagents: There is a focus on creating fluorinating and iodinating agents that are less toxic and are derived from renewable sources. numberanalytics.com Hypervalent iodine compounds are gaining attention as environmentally benign reagents. manac-inc.co.jp

Improved Synthesis Methods: Catalytic methods are being developed to reduce the amount of reagents needed and minimize waste. numberanalytics.com Flow chemistry and electrochemical synthesis are also being explored as more efficient and safer alternatives to traditional batch processes. numberanalytics.comnumberanalytics.com

Recycling and Reuse: Strategies are being developed to recycle and reuse fluorinated compounds and catalysts. numberanalytics.com For instance, the development of polystyrene-supported hypervalent iodine reagents allows for their recycling after a reaction. nih.gov

Atom Economy: Tandem reactions are being designed to improve the atom economy of transformations involving stoichiometric amounts of organoiodine reagents by incorporating the iodoarene byproduct into the final product. nih.gov

Exploration of this compound in Advanced Materials Science Applications

This compound is an important intermediate in the synthesis of specialized materials with unique properties. nbinno.com The introduction of the trifluoroethyl group can significantly alter the chemical and physical characteristics of polymers and other materials.

Applications in materials science include:

Fluorinated Polymers and Surfactants: This compound is used to create fluorinated polymers and surfactants. nbinno.com These materials often exhibit high thermal stability, chemical resistance, and low surface energy.

Advanced Materials with Enhanced Properties: The incorporation of trifluoroethyl groups can lead to materials with unique thermal and chemical properties. smolecule.com Research is ongoing to explore the full potential of these materials in various applications.

While the primary focus of research on this compound has been in organic synthesis and medicinal chemistry, its role in materials science is an emerging area with significant potential for growth.

Computational Design and Prediction of New Reactivity and Applications

Computational chemistry is playing an increasingly important role in understanding and predicting the reactivity of this compound and in designing new applications.

Computational methods are being used to:

Predict Reaction Outcomes: Models are being developed to predict the rate constants of atmospheric oxidation reactions for volatile organic compounds, which can be applied to fluorinated compounds. copernicus.org

Understand Reaction Mechanisms: Computational studies can provide insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and design more efficient catalysts.

Design New Catalysts: By understanding the electronic and steric factors that influence catalytic activity, computational methods can aid in the rational design of new and improved catalysts for transformations involving this compound. scispace.com

Explore New Applications: Computational screening can be used to identify potential new applications for trifluoroethylated compounds in areas such as drug discovery and materials science.

The synergy between experimental and computational chemistry is expected to accelerate the discovery of new reactions and applications for this compound.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science

The study of this compound and its derivatives extends beyond traditional chemistry into the realms of biology and environmental science. This interdisciplinary approach is crucial for understanding the broader implications of these compounds.

Biological Applications: Trifluoroethylated compounds are of great interest in medicinal chemistry. nbinno.com The trifluoroethyl group can act as a bioisostere for an ethyl group, potentially improving the metabolic stability and bioavailability of drug candidates. researchgate.net Research is ongoing to explore the use of this compound as a precursor for anti-tuberculosis drugs and in the development of enzyme inhibitors. nbinno.com Engineered enzymes, such as cytochrome P450 analogues, are being developed for the selective trifluoroethylation of bioactive molecules. nih.gov